molecular formula C5H5Br2NOS B1377918 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide CAS No. 26489-43-0

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

Cat. No. B1377918
CAS RN: 26489-43-0
M. Wt: 286.97 g/mol
InChI Key: GQVZQTLLHXMMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a chemical compound with the CAS Number: 26489-43-0 . It has a molecular weight of 286.97 and is a yellow solid . It is also known by its IUPAC name 2-bromo-1-(thiazol-4-yl)ethan-1-one hydrobromide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with corresponding thioamide derivatives in refluxing ethanol in the presence of triethylamine, afforded 4-pyrazolylthiazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .

Scientific Research Applications

Novel Brominated Flame Retardants

The increasing use of novel brominated flame retardants (NBFRs) in various applications has highlighted the importance of understanding their environmental fate and toxicity. A comprehensive review emphasized the need for further research on the occurrence, environmental impact, and potential health risks associated with NBFRs, including substances similar in structure or function to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. The review identified significant knowledge gaps for many NBFRs not covered in monitoring programs, underscoring the urgency for optimized analytical methods and more extensive research on indoor environments, emission sources, and potential leaching effects (Zuiderveen, Slootweg, & de Boer, 2020).

Polybrominated Dibenzo-p-dioxins and Dibenzofurans

The occurrence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as trace contaminants in brominated flame retardants, including those related to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, has raised concerns about their health effects. These compounds, similar in structure and toxicological profile to their chlorinated counterparts, are known to induce various toxic effects, including hepatic, dermal, and gastrointestinal toxicities. The review calls for more comprehensive research to understand the health implications of PBDDs and PBDFs exposure, considering the limited current exposure data (Mennear & Lee, 1994).

Environmental Concentrations and Toxicology of Brominated Phenols

The review on 2,4,6-Tribromophenol, a compound closely related to the synthesis and degradation pathways of brominated flame retardants like 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, outlines its widespread occurrence in the environment. The paper highlights the need for further research on the toxicokinetics, toxicodynamics, and environmental impact of brominated phenols and their degradation products. This emphasizes the importance of monitoring and understanding the environmental and health implications of such compounds (Koch & Sures, 2018).

Gastroprotective Properties of Related Compounds

A review on Ebrotidine, which shares the thiazole group with 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, elucidates its unique gastroprotective properties. The study reveals that Ebrotidine not only acts as an H2-receptor antagonist but also exhibits cytoprotective effects enhancing the physicochemical characteristics of mucus gel. This property is directly related to the drug's ability to enhance the synthesis and secretion of mucins and phospholipids, highlighting the potential for thiazole-containing compounds in treating ulcer diseases (Slomiany, Piotrowski, & Slomiany, 1997).

properties

IUPAC Name

2-bromo-1-(1,3-thiazol-4-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVZQTLLHXMMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Reactant of Route 3
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.